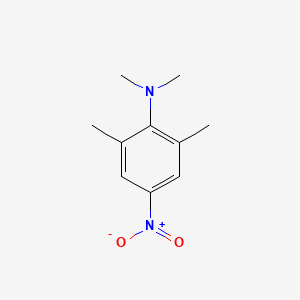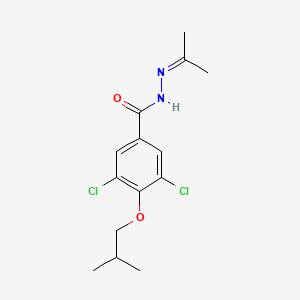
5-Dodecyne, 1-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dodecyne, 1-chloro-: is an organic compound with the molecular formula C12H21Cl . It is a derivative of dodecyne, where a chlorine atom is attached to the first carbon of the alkyne chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecyne, 1-chloro- can be achieved through several methods. One common approach involves the chlorination of 5-Dodecyne using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of 5-Dodecyne, 1-chloro- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Dodecyne, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Major Products Formed:
Substitution: Alcohols, amines.
Reduction: Alkenes, alkanes.
Oxidation: Aldehydes, ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Dodecyne, 1-chloro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .
Biology and Medicine: Compounds with similar structures have shown promise in medicinal chemistry .
Industry: In the industrial sector, 5-Dodecyne, 1-chloro- can be utilized in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Wirkmechanismus
The mechanism of action of 5-Dodecyne, 1-chloro- primarily involves its reactivity due to the presence of the alkyne and chloro groups. The alkyne group can participate in addition reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
5-Dodecyne: Lacks the chloro group, making it less reactive in substitution reactions.
1-Chlorododecane: Contains a chloro group but lacks the alkyne functionality, limiting its use in addition reactions.
5-Dodecyne, 12-nitro: Contains a nitro group, which imparts different reactivity and applications.
Uniqueness: 5-Dodecyne, 1-chloro- is unique due to the presence of both the alkyne and chloro groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
35087-20-8 |
|---|---|
Molekularformel |
C12H21Cl |
Molekulargewicht |
200.75 g/mol |
IUPAC-Name |
1-chlorododec-5-yne |
InChI |
InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-6,9-12H2,1H3 |
InChI-Schlüssel |
SSMXADXDVIARFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)








